molecular formula C10H18O B1345478 (2,6,6-trimethylcyclohex-2-en-1-yl)methanol CAS No. 6627-74-3

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol

Cat. No.: B1345478
CAS No.: 6627-74-3
M. Wt: 154.25 g/mol
InChI Key: WFBRXMMODZGJPF-UHFFFAOYSA-N
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Description

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol is an organic compound with the molecular formula C10H18O. It is also known by other names such as α-Cyclogeraniol. This compound is a type of terpenol and is often used as a synthetic building block in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol can be synthesized through several methods. One common method involves the rearrangement of geraniol. The reaction typically requires specific catalysts and controlled conditions to ensure the correct structural formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which (2,6,6-trimethylcyclohex-2-en-1-yl)methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
  • 2,6,6-Trimethyl-2-cyclohexen-1-yl)methanol
  • α-Cyclogeraniol

Uniqueness

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

(2,6,6-trimethylcyclohex-2-en-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9,11H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBRXMMODZGJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1CO)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871165
Record name (2,6,6-Trimethylcyclohex-2-en-1-yl)methanol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-74-3
Record name α-Cyclogeraniol
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Record name 2,6,6-Trimethylcyclohex-2-ene-1-methanol
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Record name NSC60225
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Record name (2,6,6-Trimethylcyclohex-2-en-1-yl)methanol
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Record name 2,6,6-trimethylcyclohex-2-ene-1-methanol
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Synthesis routes and methods

Procedure details

To a suspension of 1.25 g NaBH4 in 50 ml. 95% ethanol cooled in an ice bath was added dropwise with stirring 5.0 g alpha-cyclocitral which had been prepared as described in Example 1. When the addition was complete, the ice bath was removed and water was added to dissolve any remaining solids. The reaction mixture was then stirred overnight at room temperature. The solvent was removed at reduced pressure and the residue taken up in ether, washed with 1 N acetic acid, dilute sodium bicarbonate and water. The ether extract was dried over sodium sulfate and concentrated to give 3.6 g alpha-cyclogeraniol as a colorless oil of 95% purity by gas chromatographic analysis.
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6,6-trimethylcyclohex-2-en-1-yl)methanol
Reactant of Route 2
(2,6,6-trimethylcyclohex-2-en-1-yl)methanol
Reactant of Route 3
(2,6,6-trimethylcyclohex-2-en-1-yl)methanol
Reactant of Route 4
(2,6,6-trimethylcyclohex-2-en-1-yl)methanol
Reactant of Route 5
(2,6,6-trimethylcyclohex-2-en-1-yl)methanol
Reactant of Route 6
(2,6,6-trimethylcyclohex-2-en-1-yl)methanol
Customer
Q & A

Q1: What are the different synthetic routes to obtain α-cyclogeraniol?

A1: α-Cyclogeraniol can be synthesized from nerol, an acyclic monoterpenoid, using different acidic reagents. Research has shown that using chlorosulfonic acid as the cyclizing agent leads to the selective formation of α-cyclogeraniol. [] This reaction highlights the importance of the acid catalyst and reaction conditions in controlling the regioselectivity of the cyclization process.

Q2: Why is controlling the enantiomeric purity of α-cyclogeraniol important in its applications?

A2: α-Cyclogeraniol serves as a key intermediate in the synthesis of important fragrance compounds like α-ionone and α-damascone. [] The aroma of these compounds can differ significantly depending on their enantiomeric purity. For instance, (R)-α-ionone exhibits a strong woody-floral odor, while (S)-α-ionone possesses a more fruity and raspberry-like aroma. Therefore, access to enantiopure α-cyclogeraniol through methods like the Sharpless asymmetric dihydroxylation is crucial for producing specific aroma profiles desired by the fragrance and flavor industries.

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